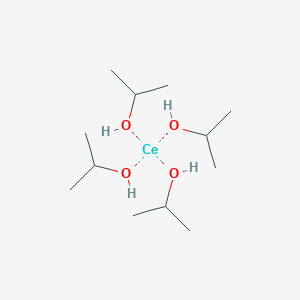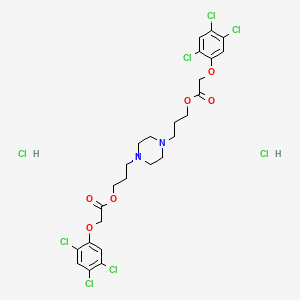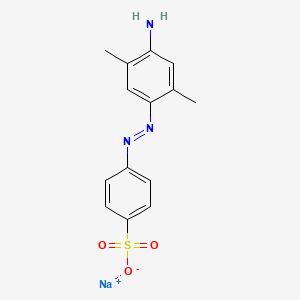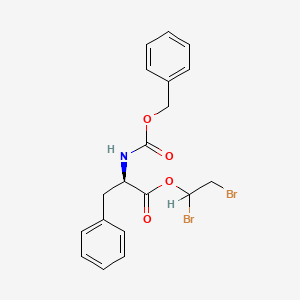
Cobaltate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobaltate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- is a complex inorganic compound It is characterized by its unique coordination chemistry, involving cobalt in a high oxidation state and a ligand system based on nitrilotris(methylene)tris(phosphonate)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- typically involves the reaction of cobalt salts with nitrilotris(methylene)tris(phosphonic acid) under controlled conditions. The reaction is usually carried out in an aqueous medium, with careful control of pH and temperature to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous reactors. The process would require precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques, such as crystallization or chromatography, may be necessary to isolate the compound in its pure form.
化学反应分析
Types of Reactions
Cobaltate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center can participate in redox reactions, changing its oxidation state.
Substitution Reactions: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.
Complexation Reactions: The compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., amines, phosphines). Reaction conditions such as temperature, pH, and solvent choice are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state cobalt complexes, while substitution reactions may result in the formation of new cobalt-ligand complexes.
科学研究应用
Cobaltate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as coatings and sensors.
作用机制
The mechanism of action of Cobaltate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- involves its ability to coordinate with various substrates and participate in redox reactions. The cobalt center can interact with molecular targets, facilitating electron transfer processes and catalytic transformations. The specific pathways involved depend on the nature of the substrates and the reaction conditions.
相似化合物的比较
Similar Compounds
- Tetrapotassium [[nitrilotris(methylene)]tris[phosphonato]-N,O,O’‘,O’‘’']cadmate (6-)
- Tetrapotassium [[nitrilotris(methylene)]tris[phosphonato]-N,O,O’‘,O’‘’']nickelate (4-)
Uniqueness
Cobaltate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- is unique due to its specific coordination environment and the presence of cobalt in a high oxidation state. This gives it distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications in catalysis and materials science.
属性
CAS 编号 |
67968-64-3 |
|---|---|
分子式 |
C3H25CoN4O9P3+4 |
分子量 |
413.11 g/mol |
IUPAC 名称 |
triazanium;[bis(phosphonomethyl)amino]methylphosphonic acid;cobalt;hydron |
InChI |
InChI=1S/C3H12NO9P3.Co.3H3N/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;3*1H3/p+4 |
InChI 键 |
MLOQUZDGIXYBOD-UHFFFAOYSA-R |
规范 SMILES |
[H+].C(N(CP(=O)(O)O)CP(=O)(O)O)P(=O)(O)O.[NH4+].[NH4+].[NH4+].[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13785521.png)








![Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B13785600.png)


![Piperidine, 4-(2-chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B13785615.png)
